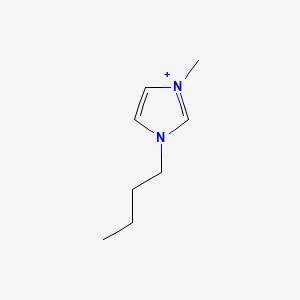

Butylmethylimidazolium

Description

Evolution of Imidazolium-Based Ionic Liquids in Green Chemistry Paradigms

The ascent of imidazolium-based ionic liquids is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukresearchgate.net Traditionally, many chemical reactions and processes have relied on volatile organic compounds (VOCs) as solvents. However, the environmental and health risks associated with VOCs, such as air pollution and toxicity, have necessitated the search for safer alternatives. core.ac.uk

Ionic liquids, and particularly those with an imidazolium (B1220033) core, presented a promising solution. Their negligible vapor pressure, high thermal stability, and non-flammability offered a stark contrast to the hazardous nature of conventional organic solvents. frontiersin.orgmdpi.com The "designer" nature of ionic liquids, where the properties can be tuned by modifying the cation and anion, further enhanced their appeal. frontiersin.org This allows for the creation of task-specific ILs with optimized properties for particular applications.

The evolution of imidazolium-based ILs in green chemistry has been marked by their application in various domains. They have been investigated as environmentally benign solvents for organic synthesis, catalysis, and extraction processes. orgsyn.orgresearchgate.net For instance, their ability to dissolve a wide range of organic, inorganic, and polymeric materials has been exploited in biomass processing, offering a greener route to biofuels and bio-based chemicals. mdpi.comresearchgate.net Furthermore, their potential for recyclability and reuse aligns perfectly with the green chemistry goal of waste minimization. scispace.com The journey of imidazolium-based ionic liquids from laboratory curiosities to key players in sustainable chemical processes underscores a significant shift towards more environmentally conscious chemical practices.

Scope and Significance of Butylmethylimidazolium Research in Modern Chemical Science

The 1-butyl-3-methylimidazolium cation is a cornerstone of ionic liquid research, and its salts have been at the forefront of investigations into the potential of this class of materials. The significance of [Bmim]-based ILs stems from a combination of their accessible synthesis, versatile properties, and broad applicability across numerous scientific disciplines.

One of the most explored areas is their use as solvents and catalysts in organic synthesis . researchgate.netmdpi.com The unique solvation environment provided by [Bmim] ILs can influence reaction rates and selectivities, sometimes leading to outcomes not achievable in conventional solvents. nih.gov Their ability to stabilize catalytic species and facilitate product separation has made them valuable in various catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mst.edursc.org

In the realm of biomass processing , [Bmim]-based ionic liquids, particularly 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), have shown a remarkable ability to dissolve lignocellulosic biomass. mdpi.commdpi.com This dissolution is a critical first step in the conversion of biomass into biofuels and other valuable chemicals, a key aspect of developing sustainable biorefineries. mdpi.comanalis.com.my Research in this area focuses on optimizing the dissolution process and understanding the interactions between the ionic liquid and the biopolymers. mdpi.comgoogle.com

The field of electrochemistry has also been significantly impacted by [Bmim] ILs. mdpi.comresearchgate.net Their wide electrochemical window, high ionic conductivity, and thermal stability make them suitable electrolytes for various electrochemical devices, including batteries, supercapacitors, and solar cells. scispace.commdpi.comacs.org The use of [Bmim]-based electrolytes can enhance the safety and performance of these devices compared to those using traditional organic electrolytes. utp.edu.my

Furthermore, [Bmim]-based ionic liquids are instrumental in materials science for the synthesis of nanomaterials and as components of advanced composites. mst.edu Their role as corrosion inhibitors is another area of active investigation, where they offer a "green" alternative to traditional, often toxic, inhibitors. researchgate.net The broad scope of research into this compound compounds highlights their importance as a versatile platform for advancing fundamental chemical knowledge and developing innovative technologies.

Methodological Approaches in this compound Investigations

The comprehensive understanding of this compound-based ionic liquids has been achieved through a combination of sophisticated experimental and computational techniques. These methodological approaches allow researchers to probe the structure, properties, and behavior of these complex materials at various scales.

Experimental techniques play a crucial role in characterizing the physicochemical properties and reactivity of [Bmim] ILs.

Spectroscopic methods are widely employed to elucidate the molecular structure and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the chemical environment of the cation and anion. edpsciences.orgresearchgate.netnih.gov Infrared (IR) and Raman spectroscopy are used to study vibrational modes and conformational changes of the ions. researchgate.netwestmont.edumdpi.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the thermal stability and phase behavior of these ionic liquids. mdpi.comnih.gov

Physicochemical property measurements include the determination of density, viscosity, and conductivity, which are critical for their application as solvents and electrolytes. edpsciences.orgscientific.netacs.org

X-ray and neutron diffraction techniques provide insights into the liquid and solid-state structure, revealing details about ion packing and intermolecular interactions. researchgate.netacs.org

Electrochemical methods , such as cyclic voltammetry, are used to determine the electrochemical window and study the behavior of [Bmim] ILs in electrochemical systems. mdpi.comutp.edu.my

Computational simulations have become indispensable tools for complementing experimental findings and providing a molecular-level understanding of [Bmim] ILs.

Molecular Dynamics (MD) simulations are used to study the structure, dynamics, and transport properties of these liquids. researchgate.netresearchgate.net MD simulations can reveal details about the organization of ions at interfaces and in bulk liquid. researchgate.net

Quantum Mechanical (QM) methods , such as Density Functional Theory (DFT), are employed to investigate the electronic structure, intermolecular interactions, and reaction mechanisms. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., a reacting molecule) with the efficiency of classical force fields for the surrounding solvent, enabling the study of chemical reactions in the ionic liquid environment. researchgate.netacs.org

The synergy between these diverse experimental and computational approaches has been pivotal in advancing our knowledge of this compound-based ionic liquids and continues to drive innovation in their application. mdpi.comacs.org

Research Findings and Data

The extensive research on this compound-based ionic liquids has generated a wealth of data. The following tables summarize some of the key physicochemical properties and notable research findings.

Table 1: Physicochemical Properties of Selected 1-Butyl-3-methylimidazolium Ionic Liquids

| Ionic Liquid | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) |

|---|---|---|---|---|---|

| [Bmim]Cl | Chloride | ~66 (orthorhombic), ~41 (monoclinic) mdpi.com | 1.08 nih.gov | - | - |

| [Bmim][BF₄] | Tetrafluoroborate (B81430) | -74 orgsyn.org | 1.20 edpsciences.org | 107 orgsyn.org | 3.2 edpsciences.org |

| [Bmim][PF₆] | Hexafluorophosphate (B91526) | 10 orgsyn.org | 1.37 edpsciences.org | 273 orgsyn.org | 1.5 edpsciences.org |

| [Bmim][OAc] | Acetate | < -20 researchgate.net | 1.05 researchgate.net | 153 researchgate.net | - |

| [Bmim][HSO₄] | Hydrogen Sulfate (B86663) | - | 1.22 scientific.net | 348 scientific.net | 4.2 scientific.net |

Table 2: Summary of Key Research Findings on this compound Ionic Liquids

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Biomass Processing | [Bmim][OAc] can efficiently dissolve lignocellulosic biomass at elevated temperatures. | Enables the development of green biorefining technologies for the production of biofuels and chemicals from renewable resources. | mdpi.com |

| Electrochemistry | [Bmim]-based ionic liquids exhibit a wide electrochemical window, making them suitable as electrolytes in batteries and supercapacitors. | Improves the safety and performance of energy storage devices compared to those with volatile organic electrolytes. | mdpi.comutp.edu.my |

| Organic Synthesis | [Bmim]Br can act as a green and neutral reaction medium for the catalyst-free synthesis of 2-aminochromene derivatives. | Provides an environmentally friendly and efficient method for the synthesis of biologically important heterocyclic compounds. | researchgate.net |

| Catalysis | Acidic [Bmim][HSO₄] can act as both a solvent and a catalyst for the selective hydrolysis of the hemicellulose fraction of biomass. | Offers a simplified and efficient process for converting biomass into valuable platform chemicals like xylose and furfural. | rsc.org |

| Material Science | The addition of [Bmim]Cl can be used for the pretreatment of lignocellulosic wastes to enhance the yield of reducing sugars for biofuel production. | Provides an effective pretreatment method for converting waste biomass into value-added products. | analis.com.my |

| Computational Chemistry | Molecular dynamics simulations revealed the structured nature of the liquid/vacuum interface of [Bmim]-based ionic liquids, with the butyl chains tending to face the vacuum. | Provides fundamental understanding of the surface properties of ionic liquids, which is crucial for applications in catalysis and separations. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2/c1-3-4-5-10-7-6-9(2)8-10/h6-8H,3-5H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQRAVYLUAZUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047238 | |

| Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80432-08-2 | |

| Record name | 1-Butyl-3-methylimidazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80432-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080432082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N2G4U2OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Pathways for Butylmethylimidazolium Compounds

Direct Alkylation and Quaternization Strategies for Imidazolium (B1220033) Core Synthesis

The foundational step in producing butylmethylimidazolium compounds is the synthesis of the cationic imidazolium core. This is most commonly achieved through direct alkylation, a type of quaternization reaction.

The archetypal synthesis involves the reaction of a 1-substituted imidazole, typically 1-methylimidazole (B24206), with an alkylating agent, such as a butyl halide. nih.gov This reaction, a variation of the Menschutkin reaction, results in the formation of the 1-butyl-3-methylimidazolium halide salt. nih.gov The choice of alkylating agent directly influences the initial anion of the resulting ionic liquid. For instance, reacting 1-methylimidazole with 1-bromobutane (B133212) yields 1-butyl-3-methylimidazolium bromide ([BMIM]Br).

The reaction is typically carried out by mixing equimolar amounts of the reactants, often in a solvent like ethyl acetate (B1210297) or acetonitrile, and heating under reflux conditions for an extended period, ranging from 12 to 72 hours. smolecule.com Following the reaction, the product is often purified by washing with a solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.

Alternative approaches to accelerate this synthesis have been explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times. For example, irradiating a mixture of 1-bromobutane and 1-methylimidazole for a very short duration can yield the desired product, although precise temperature control is crucial to prevent side reactions.

Unsymmetrical imidazolium salts can also be synthesized through direct quaternization of N-substituted imidazoles using arylboronic acids, a process that demonstrates high chemoselectivity and tolerance for a wide array of functional groups. researchgate.net

Anion Metathesis and Exchange Reactions for this compound Salt Formation

Once the initial this compound halide salt is synthesized, the anion can be readily exchanged through a process called anion metathesis or ion exchange. This step is crucial for tuning the physicochemical properties of the ionic liquid, such as its hydrophobicity, viscosity, and solubility. scialert.net

A common method involves reacting the this compound halide with a metal salt containing the desired anion. For example, to synthesize 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) is reacted with sodium tetrafluoroborate (NaBF4). imperial.ac.uk This reaction results in the formation of the desired ionic liquid and a salt byproduct, such as sodium chloride, which can often be separated due to differences in solubility. imperial.ac.uk

Anion exchange resins (AERs) offer a versatile and efficient method for anion exchange. nih.govrsc.org The resin is first loaded with the desired anion by treating it with either an acid or an ammonium (B1175870) salt. nih.gov The this compound halide solution is then passed through the resin, where the halide anion is exchanged for the anion on the resin. This technique is effective for producing a wide range of this compound salts with high purity and can be performed in non-aqueous media. nih.govrsc.org

Another approach utilizes the strong basicity of phenolate (B1203915) anions. rsc.org In this method, a 4-tert-butylphenolate salt of the this compound cation is first prepared. This intermediate then reacts with a Brønsted acid in a biphasic system to yield the desired ionic liquid. rsc.org This method has been successfully applied to synthesize this compound salts with various anions, including formate, acetate, and nitrate. rsc.org

The following table summarizes common anion exchange reactions for the formation of various this compound salts.

| Starting this compound Salt | Reagent | Resulting this compound Salt | Byproduct |

| [BMIM]Cl | NaBF4 | [BMIM][BF4] | NaCl |

| [BMIM]Br | LiNTf2 | [BMIM][NTf2] | LiBr |

| [BMIM]Cl | KOH | [BMIM][OH] | KCl |

| [BMIM]Br | HBF4 | [BMIM][BF4] | HBr |

Functionalization of the this compound Cationic Structure

Beyond simple alkyl chains, the this compound cation can be functionalized to impart specific properties or catalytic activity. This can be achieved by introducing various functional groups onto the imidazolium ring or the alkyl side chains.

One strategy involves incorporating hydroxyl or ether groups into the alkyl side chain. nih.gov For instance, 1-(2-hydroxyethyl)-3-methylimidazolium chloride and 1-(2-oxybutyl)-3-methylimidazolium chloride are examples of such functionalized cations. nih.gov These modifications can significantly alter the properties of the ionic liquid.

Functionalization can also be achieved by attaching the imidazolium moiety to a solid support, such as a polymer or zeolite. rsc.orgrsc.org For example, 1-butyl-3-methylimidazolium bromide has been functionalized onto zeolites using a "ship-in-a-bottle" strategy. rsc.org This creates a hybrid material where the ionic liquid is an integral part of the support structure, which can enhance catalytic activity and stability. rsc.org Similarly, polystyrene-based particles have been functionalized with imidazolium-based polymers. rsc.org

The C2 position of the imidazolium ring is another site for functionalization. While the hydrogen at this position can be acidic, it can be replaced with alkyl or aryl groups. nih.gov This is often done to create more inert ionic liquids by preventing deprotonation that leads to the formation of a reactive N-heterocyclic carbene. nih.gov

Continuous Flow Synthesis Techniques for this compound Production

Continuous flow synthesis offers several advantages over traditional batch processes for the production of this compound compounds, including improved heat transfer, enhanced safety, and potential for process intensification. researchgate.netmdpi.com

Microreactors, with their high surface-to-volume ratio, are particularly well-suited for the often exothermic quaternization reaction. researchgate.netresearchgate.net Continuous, solvent-free synthesis of [BMIM]Br has been demonstrated in a microreactor, achieving high space-time-yield and production rates. researchgate.net In such a system, the reactants, 1-methylimidazole and 1-bromobutane, are continuously fed into the microreactor where they react at an elevated temperature to form the ionic liquid. researchgate.netresearchgate.net The product yield can be controlled by adjusting parameters such as reaction temperature and residence time. researchgate.net

Continuous flow systems have also been developed for anion metathesis reactions. acs.org For instance, a continuous counter-current process using mixer-settlers has been shown to be effective for the anion exchange of hydrophobic ionic liquids. acs.org These systems allow for efficient contact between the ionic liquid phase and the aqueous salt solution containing the desired anion. acs.org

The integration of continuous flow synthesis with other technologies, such as catalysis and product separation, is an active area of research. rsc.org For example, continuous microflow systems have been designed for reactions catalyzed by species dissolved in this compound-based ionic liquids, allowing for catalyst recovery and recycling. rsc.org

Solvent-Free Synthetic Routes for this compound Derivatives

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the use of hazardous substances. Several solvent-free methods have been developed for the synthesis of this compound derivatives.

The direct alkylation of 1-methylimidazole with a butyl halide can be performed without a solvent, especially when using microwave irradiation or continuous flow microreactors, where efficient heat transfer can manage the exothermic nature of the reaction. researchgate.netresearchgate.net

Furthermore, this compound bromide itself can act as a catalyst and reaction medium for the synthesis of other organic compounds under solvent-free conditions. asianpubs.orgasianpubs.orgresearchgate.net For example, it has been used as a recyclable catalyst for the multicomponent condensation of aromatic aldehydes, β-naphthols, and dimedone to produce xanthene derivatives in high yields. asianpubs.orgasianpubs.orgresearchgate.net

Another solvent-free approach is the use of a grindstone technique. tandfonline.com For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM][OH]) has been used to catalyze Stobbe condensation under solvent-free conditions by grinding the reactants together at room temperature. tandfonline.com This method is very fast and avoids the need for any solvent. tandfonline.com

The following table highlights some examples of solvent-free synthetic routes involving this compound compounds.

| Reaction Type | This compound Role | Reactants | Product |

| Quaternization | Product | 1-methylimidazole, 1-bromobutane | [BMIM]Br |

| Catalysis | Catalyst and Medium | Aromatic aldehydes, β-naphthols, dimedone | Xanthene derivatives |

| Catalysis | Catalyst | Aromatic aldehydes, methyl-β-benzoyl propionate | β-arylidene-β-benzoylpropionic acid derivatives |

Spectroscopic and Structural Characterization of Butylmethylimidazolium Systems

Vibrational Spectroscopy Applications in Butylmethylimidazolium Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within this compound systems. These vibrations are sensitive to the local environment, providing detailed insights into molecular interactions, conformational changes, and intermolecular forces.

Infrared (IR) spectroscopy is particularly adept at investigating the interactions between the this compound cation and its surrounding environment, including anions and solvent molecules like water. aip.org The C-H stretching vibrations of the imidazolium (B1220033) ring are especially sensitive probes of these interactions.

Studies have shown that the C-H bonds of the imidazolium ring, particularly the C(2)-H, can form hydrogen bonds with anions. acs.org The strength of these interactions influences the frequency of the corresponding IR absorption bands. For instance, in the presence of a strong hydrogen bond acceptor like the chloride anion (Cl⁻), the C(2)-H stretching vibration exhibits a noticeable shift. acs.orgresearchgate.net The addition of water to [BMIM]Cl systems leads to changes in the IR spectrum, indicating that water molecules compete with the chloride anion to interact with the cation. aip.orgustc.edu.cn This is observed through shifts in the C-H stretching bands on the imidazolium ring. aip.orgustc.edu.cn

High-pressure IR spectroscopy has been employed to study the interactions between 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][TFS]) and nano-Al₂O₃. mdpi.com Under ambient pressure, the spectral features of [BMIM][TFS] show no remarkable changes in the presence of nano-Al₂O₃. mdpi.com However, applying high pressure perturbs the local structures of both the cations and anions, leading to blue-shifts in the C-H stretching frequencies. mdpi.com This suggests that pressure enhances the interactions between the ionic liquid and the alumina (B75360) surface, affecting the hydrogen-bonded network. mdpi.com

The interaction between the [BMIM]⁺ cation and water has been studied in detail using infrared predissociation spectroscopy of [BMIM]⁺·(H₂O)n clusters. rsc.org For small clusters (n=1-2), the water molecules preferentially interact with the C(2)-H moiety of the imidazolium ring, resulting in a redshifted and intensified C(2)-H stretch. rsc.org As the number of water molecules increases (n ≥ 4), the water molecules tend to form ring-like structures that interact with the top of the imidazolium ring, driven by water-water hydrogen bonds. rsc.org

Table 1: Key IR Spectral Features in this compound Systems

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | References |

| Imidazolium C-H Stretch | 3100 - 3200 | Sensitive to hydrogen bonding with anions and solvents. | mdpi.com |

| Alkyl C-H Stretch | 2800 - 3000 | Provides information on the butyl chain conformation. | mdpi.com |

| C(2)-H Bending (in-plane) | ~1170 | Shifts indicate strong interaction with the anion. | acs.org |

| C(2)-H Bending (out-of-plane) | ~880 | Shifts indicate strong interaction with the anion. | acs.org |

Note: The exact wavenumbers can vary depending on the specific anion and experimental conditions.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the conformational flexibility of the butyl chain of the [BMIM]⁺ cation and the nature of intermolecular forces. westmont.edu The conformation of the butyl group, specifically the dihedral angles along the C-C bonds, gives rise to distinct Raman bands.

For 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), two primary conformers of the butyl chain are identified: an all-anti (AA) and a gauche-anti (GA) form. mdpi.com These conformers can coexist in the liquid state. mdpi.com The relative intensities of the Raman bands associated with these conformers can be used to study conformational changes induced by temperature, pressure, or the presence of a co-solvent. acs.orgmdpi.com For instance, high-pressure Raman spectroscopy on supercooled [BMIM]Cl revealed that increasing pressure favors the AA conformer over the GA conformer. mdpi.com

The Raman spectra of [BMIM]Cl also reveal the existence of different crystal polymorphs. acs.org The monoclinic form contains the GA conformer, while the orthorhombic form features the AA conformer. acs.org The transition between these solid phases can be monitored by observing the changes in the Raman spectra. acs.org

The interaction with different anions also influences the Raman spectrum. Studies on a series of 1-butyl-3-methylimidazolium halides ([BMIM]X, where X = Cl⁻, Br⁻, I⁻) have shown that the choice of anion affects the conformational equilibrium of the butyl chain. nih.gov

Table 2: Characteristic Raman Bands for Butyl Chain Conformations in [BMIM]Cl

| Conformer | Characteristic Raman Bands (cm⁻¹) | References |

| Anti-Anti (AA) | 627, 730 | acs.org |

| Gauche-Anti (GA) | 503, 605, 701 | acs.org |

Note: These band positions are for [BMIM]Cl and may vary with different anions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of this compound-based ionic liquids in the liquid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the cation.

The chemical shifts of the protons on the imidazolium ring are particularly sensitive to the interactions with the anion. researchgate.net The proton at the C(2) position is the most acidic and its chemical shift is highly dependent on the hydrogen bond accepting ability of the anion. researchgate.net For instance, in [BMIM]Cl, the ¹H NMR signal for the C(2)-H proton appears at a high chemical shift (around 10.27 ppm in d6-DMSO), indicating a strong hydrogen bond with the chloride anion. researchgate.net

NMR has also been used to study the interactions of [BMIM]⁺ with other species in solution. For example, the addition of SnCl₂ to [BMIM]Cl leads to changes in the ¹H NMR spectrum, indicating the formation of chlorostannate(II) anions and their interaction with the [BMIM]⁺ cation. researchgate.net Similarly, NMR studies of CO₂ absorption in 1-butyl-3-methylimidazolium acetate (B1210297) have revealed a carboxylation reaction occurring at the C(2) position of the imidazolium ring. acs.org

Furthermore, NMR has been instrumental in characterizing the purity and thermal stability of [BMIM]-based ionic liquids by identifying decomposition products. mdpi.com

Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for [BMIM]⁺ in d6-DMSO

| Proton | Approximate Chemical Shift (ppm) | References |

| C(2)-H | ~10.27 | researchgate.net |

| C(4)-H & C(5)-H | 7.0 - 8.0 | researchgate.net |

| N-CH₃ | ~3.8 | researchgate.net |

| N-CH₂ (butyl) | ~4.1 | researchgate.net |

| -CH₂- (butyl) | 1.5 - 1.8 | researchgate.net |

| -CH₂- (butyl) | ~1.2 | researchgate.net |

| -CH₃ (butyl) | ~0.9 | researchgate.net |

Note: Chemical shifts are approximate and can vary depending on the anion and solvent.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Structures

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the crystalline state of this compound salts. Single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the solid-state structure.

The crystal structure of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) reveals a complex network of hydrogen bonds involving the chloride anion and hydrogen atoms from both the imidazolium ring and the n-butyl chain. oup.com The structure also shows strong hydrophobic interactions between the butyl groups of adjacent cations and a unique corrugated sheet-like arrangement of the imidazolium rings. oup.com [BMIM]Cl is known to exhibit polymorphism, crystallizing in both monoclinic and orthorhombic forms, which differ in the conformation of the butyl chain. acs.org

X-ray crystallographic studies have been performed on a variety of [BMIM]⁺ salts with different anions, revealing how the anion influences the packing of the ions in the crystal lattice. uu.nlrsc.org For example, in the crystal structures of [BMIM]⁺ with substituted tetraphenylborate (B1193919) anions, hydrogen bonding interactions between the imidazolium ring protons and the borate (B1201080) anion are observed. uu.nl The orientation of the butyl substituent relative to the imidazolium ring can vary with the anion due to packing effects. uu.nl

Powder XRD is used to identify the crystalline phases present in a sample and can be used to study phase transitions. For instance, XRD has been used to characterize the different polymorphs of [BMIM]Cl and to study their thermal behavior. researchgate.net

Table 4: Crystallographic Data for a Polymorph of [BMIM]Cl

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c | acs.org |

| a (Å) | 15.280 | acs.org |

| b (Å) | 7.734 | acs.org |

| c (Å) | 11.378 | acs.org |

| β (°) | 114.65 | acs.org |

Note: This data is for one of the monoclinic forms of [BMIM]Cl.

Surface Analysis Techniques for this compound Interfaces

The behavior of this compound cations at interfaces is crucial for many of their applications. Surface-sensitive techniques provide valuable information about the composition and orientation of ions at the surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment of the atoms at the surface of a material. Due to their low vapor pressure, many ionic liquids, including those based on this compound, can be studied using standard ultra-high vacuum XPS. acs.orgnih.gov

XPS studies of [BMIM]-based ionic liquids have been instrumental in understanding cation-anion interactions. The core-level binding energies of the atoms in the [BMIM]⁺ cation, particularly the nitrogen (N 1s) and carbon (C 1s) atoms of the imidazolium ring, are sensitive to the nature of the counter-anion. acs.orgworktribe.com A strong correlation has been found between the N 1s binding energy and the hydrogen bond acceptor ability (Kamlet-Taft β parameter) of the anion. worktribe.com

It is generally accepted that initial-state effects, which relate to the ground-state electronic structure, are the primary contributors to the binding energy shifts observed in the XPS of ionic liquids. acs.orgnih.gov This allows for the direct correlation of experimental binding energies with the electronic environment of the ions. acs.orgnih.gov Combined experimental and computational studies on 1-butyl-3-methylimidazolium thiocyanate (B1210189) ([BMIM][SCN]) have confirmed that the effect of the anion on the cation observed in XPS is indeed an initial-state effect. acs.org

Angle-resolved XPS (ARXPS) can provide information about the orientation of the ions at the liquid-vacuum interface. rsc.org Studies on a series of 1-alkyl-3-methylimidazolium tetrafluoroborates have shown that the alkyl chain of the imidazolium cation is oriented away from the bulk liquid. rsc.org

Table 5: Representative N 1s Binding Energies in [BMIM]-based Ionic Liquids

| Ionic Liquid | N 1s Binding Energy (eV) | Significance | Reference |

| [BMIM][SCN] | ~402.4 (cation), ~398.3 (anion) | Demonstrates the different chemical environments of nitrogen in the cation and anion. | acs.org |

Note: Binding energies are referenced and can vary slightly depending on the specific instrument and charge correction method used.

Mass Spectrometric Approaches for this compound Degradation Product Identification

Mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-HRMS), is a critical tool for identifying the products formed during the thermal degradation of this compound-based ionic liquids. mdpi.comnih.gov These studies are essential for understanding the thermal stability and decomposition pathways of these compounds. mdpi.comnih.gov

Thermal treatment of this compound acetate ([bmim]OAc), chloride ([bmim]Cl), and methyl sulfate (B86663) ([bmim]MeSO₄) at elevated temperatures (e.g., 150°C) leads to the formation of a variety of volatile and non-volatile degradation products. mdpi.comnih.gov The specific products identified depend on the anion and the conditions of the thermal stress.

For [bmim]OAc, thermal degradation results in numerous products, with methanol (B129727) and methyl acetate being predominant among the volatile species. mdpi.com This indicates that dealkylation reactions of the this compound cation are a key degradation pathway. mdpi.com Other identified products include monomeric and dimeric alkyl-substituted imidazoles, alcohols, and N-alkylamides. mdpi.comnih.gov

In the case of this compound chloride ([BMIm]Cl), Knudsen effusion mass spectrometry (KEMS) has been employed to analyze the species in the vapor phase during heating. mdpi.com The mass spectra revealed the presence of decomposition products such as methyl chloride, butyl chloride, methylimidazole, and butylimidazole, confirming that the ionic liquid undergoes thermal decomposition rather than simple evaporation. mdpi.com

The thermal lability of this compound ionic liquids is influenced by the basicity of the anion, following the sequence: [bmim]OAc > [bmim]Cl > [bmim]MeSO₄. mdpi.comnih.gov

The following table lists some of the degradation products of this compound-based ionic liquids identified through mass spectrometric techniques.

Table 2: Identified Degradation Products of this compound-Based Ionic Liquids

| Ionic Liquid | Analytical Technique | Identified Degradation Products | Reference |

|---|---|---|---|

| [bmim]OAc | GC-MS, HPLC-HRMS | Methanol, Methyl acetate, Butyl acetate, 1-Butylimidazole, 1-Methylimidazole (B24206), Monomeric and dimeric alkyl substituted imidazoles, Alcohols, Alkyl amines, N-alkylamides | mdpi.comnih.gov |

| [bmim]Cl | TG-MS, KEMS | Methyl chloride, Butyl chloride, Methylimidazole, Butylimidazole | mdpi.comresearchgate.net |

Computational and Theoretical Investigations of Butylmethylimidazolium Behavior

Density Functional Theory (DFT) Studies of Molecular Structure and Interactions

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT studies have been instrumental in elucidating the molecular structure and non-covalent interactions within butylmethylimidazolium-based systems. nih.govaip.orghelsinki.firesearchgate.netbohrium.com

Researchers have employed DFT to optimize the geometries of this compound cations and their ion pairs with various anions. helsinki.firesearchgate.net These calculations have revealed the significant role of electrostatic interactions, which can account for approximately 80% of the intermolecular forces. nih.govaip.org However, induction and dispersion forces also make substantial contributions, particularly in cases involving bifurcated hydrogen bonds. nih.govaip.org

Furthermore, DFT calculations have been used to analyze molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces. researchgate.net These analyses help to understand the charge distribution and reactivity of the this compound cation and its corresponding ionic liquids. researchgate.net For instance, in a study of 1-butyl-3-methylimidazolium salicylate, DFT calculations confirmed strong electrostatic interactions between the ions and identified nine distinct non-covalent interactions through reduced density gradient (RDG) analysis. researchgate.net

Hydrogen Bonding Network Analysis in this compound Systems

The hydrogen bonding network is a critical factor influencing the properties of this compound-based ionic liquids. acs.orgoup.comresearcher.life Weak electrostatic hydrogen bonds are prevalent, forming between the anions and the hydrogen atoms of the imidazolium (B1220033) ring, as well as those on the alkyl chain. acs.orgoup.com

Studies combining experimental techniques like Raman spectroscopy with DFT calculations have provided detailed insights into these networks. researchgate.netnih.gov For example, in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a complex hydrogen bonding network involves the chloride anion and hydrogen atoms from both the imidazolium ring and the n-butyl group. oup.com The nature of the anion significantly influences the hydrogen bonding, which in turn affects the conformation of the butyl chain. researchgate.netnih.gov

Ab initio molecular dynamics (AIMD) simulations have shown that in systems like 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide (EMIM-TFSI), there are approximately 3.6 hydrogen bonds per cation-anion pair, with the majority being hydrogen-oxygen bonds. acs.org In contrast, classical molecular dynamics simulations often underestimate the extent of hydrogen bonding, particularly those involving oxygen as an acceptor. acs.org

Conformational Analysis of Alkyl Chains within this compound Cations

The alkyl chain of the this compound cation can adopt various conformations, which significantly impacts the physical properties of the corresponding ionic liquid. mdpi.comhpstar.ac.cn The two primary conformers of the butyl chain are the anti-anti (AA or all-trans) and the gauche-anti (GA) forms, referring to the torsion angles along the C7-C8 and C8-C9 bonds. mdpi.comhpstar.ac.cn

Experimental techniques like high-pressure Raman spectroscopy and X-ray crystallography have been used to probe these conformational changes. mdpi.comhpstar.ac.cn In the case of [BMIM]Cl, it exists in two crystal polymorphs at room temperature: a monoclinic form with the AA conformer and an orthorhombic form with the GA conformer. mdpi.com Under pressure, the [BMIM]+ cations in [BMIM]Cl can undergo conformational changes from the TT (trans-trans) conformer to other forms. hpstar.ac.cn

DFT calculations have been employed to study the energetics of these different conformations. dntb.gov.ua Studies on a series of 1-alkyl-3-methylimidazolium cations have shown that non-planar, all-trans conformers are generally the most stable. dntb.gov.ua The energy difference between planar and non-planar forms is typically in the range of 2-3 kJ mol⁻¹. dntb.gov.ua The conformational behavior is a balance between the intrinsic preferences of the alkyl chain and interactions with the imidazolium ring. dntb.gov.ua

Molecular Dynamics (MD) Simulations of this compound Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound-based ionic liquids at interfaces. acs.orgresearchgate.netresearchgate.net These simulations provide a molecular-level understanding of the structure, orientation, and dynamics of ions at the liquid-vacuum or liquid-gas interface.

Early MD simulations predicted that at the interface of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]), the imidazolium ring orients with the butyl chain pointing towards the vacuum and the methyl group pointing into the liquid phase. researchgate.net More recent and detailed simulations have revealed a more complex picture, with multiple possible orientations of the cations at the surface. researchgate.net For instance, some studies suggest that the imidazolium rings of cations at the outermost layer lie parallel to the interface plane. researchgate.net

MD simulations have also been used to study the interfacial properties of mixtures containing this compound ionic liquids. For example, simulations of n-hexane adsorbed on the [BMIM][Tf2N] interface showed that the surface tension decreases as the surface density of n-hexane increases. researchgate.net These simulations also provide insights into the structural and dynamic properties of the interfacial and sub-interfacial layers, including surface roughness and diffusion coefficients. researchgate.net

COSMO-RS Modeling for Predicting this compound Solvation Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a thermodynamic prediction method based on quantum chemical calculations. scm.comnih.gov It has proven to be a valuable tool for predicting the solvation properties of this compound-based ionic liquids and for screening potential solvents for various applications. scm.comrsc.org

COSMO-RS can predict a range of thermodynamic properties, including activity coefficients, solubilities, and vapor pressures, with a good degree of accuracy. scm.comnih.gov This predictive power is particularly useful for reducing the experimental effort required to identify suitable ionic liquids for specific tasks, such as the dissolution of polymers or the capture of CO2. nih.govrsc.org

The model works by calculating the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the molecule in a liquid. acs.org By comparing the chemical potentials of different components in a mixture, properties like solubility and partitioning can be predicted. acs.org COSMO-RS has been successfully applied to predict the solubility of various solutes, including biopolymers like cellulose (B213188) and plastics, in a wide range of ionic liquids. rsc.orgnih.gov

Ab Initio Calculations in Spectroscopic Peak Assignments and Mechanistic Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, play a crucial role in interpreting experimental spectroscopic data and providing mechanistic insights into the behavior of this compound systems. acs.org

These calculations are frequently used in conjunction with Raman and infrared (IR) spectroscopy to assign vibrational peaks to specific molecular motions. acs.orgacs.orgwestmont.edu For example, ab initio MP2 calculations have been used to assign the Raman spectra of [BMIM][PF6], confirming the presence of both anti and gauche conformers of the [BMIM]+ cation. acs.org Similarly, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to assign the in-plane and out-of-plane bending vibrations of the C(2)-H bond in [BMIM]Cl. acs.org

Beyond peak assignment, ab initio calculations can provide deeper mechanistic understanding. For instance, they have been used to study the decomposition pathways of this compound tetrafluoroborate (B81430) (BMImBF4) during evaporation, helping to identify the various neutral and charged species present in the vapor phase. mdpi.com These calculations can also elucidate the nature of intermolecular interactions, such as the strength and geometry of hydrogen bonds, which are critical for understanding the properties of these ionic liquids. researchgate.net

Theoretical Studies of this compound Reactivity with Biomolecules

Theoretical studies, particularly those employing DFT, are increasingly being used to investigate the interactions and reactivity of this compound-based ionic liquids with biomolecules. nih.govieasrj.comresearchgate.netacs.org These studies provide valuable insights into the mechanisms of processes such as cellulose dissolution and the behavior of amino acids in ionic liquid solutions.

DFT calculations have shown that in the dissolution of cellulose by [BMIM]Cl, both the chloride anions and the imidazolium cations interact with the cellulose oligomers through hydrogen bonds. researchgate.net However, the anions play a more dominant role, forming stronger and more numerous hydrogen bonds with the hydroxyl groups of the cellulose. researchgate.net These interactions lead to the disruption of the intramolecular hydrogen bonding network within the cellulose, facilitating its dissolution. researchgate.net

Applications of Butylmethylimidazolium in Advanced Chemical Processes

Catalysis and Reaction Media Engineering with Butylmethylimidazolium

This compound ionic liquids have emerged as versatile platforms for catalysis and reaction engineering. Their ability to act as both solvents and catalysts, or to immobilize catalysts, offers significant advantages over traditional volatile organic compounds. This has led to innovations in homogeneous, heterogeneous, and biocatalytic systems, as well as the development of greener synthesis pathways.

Homogeneous and Heterogeneous Catalysis with this compound Ionic Liquids

The application of this compound ionic liquids in catalysis spans both homogeneous and heterogeneous systems, offering distinct advantages in each. In homogeneous catalysis, the ionic liquid can dissolve both the catalyst and reactants, creating a uniform reaction phase. This often leads to high reaction rates and selectivities. A key benefit is the potential for catalyst retention and recycling. After the reaction, the products can often be separated by extraction or distillation, leaving the catalyst dissolved in the ionic liquid for subsequent batches.

In the realm of heterogeneous catalysis, this compound-based systems are often employed in supported ionic liquid phase (SILP) or solid catalysts with ionic liquid layer (SCILL) configurations. mdpi.comresearchgate.net In SILP, a thin layer of the ionic liquid containing a dissolved homogeneous catalyst is adsorbed onto a porous solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. mdpi.com SCILL systems involve a solid catalyst coated with a thin film of ionic liquid. This can enhance the catalyst's performance by improving the solubility of reactants and influencing the local chemical environment. mdpi.com For instance, palladium-containing SCILL systems have been utilized for the selective production of butene, achieving high substrate conversion. mdpi.com

The choice of the anion in the this compound salt can significantly influence the catalytic outcome. For example, in certain reactions, the ionic liquid can act as more than just an inert solvent, participating in the catalytic cycle as a co-catalyst or even as a ligand for a metal catalyst.

Biocatalysis and Enzyme Stability in this compound-Containing Systems

This compound-based ionic liquids have been investigated as alternative media for enzymatic reactions, offering potential solutions to the limitations of traditional aqueous or organic solvents. ftb.com.hr One of the primary advantages is the ability of certain ionic liquids to enhance the stability of enzymes, allowing reactions to be conducted at higher temperatures, which can lead to increased reaction rates. For example, the stability of Candida antarctica lipase (B570770) B (CALB) was increased when tert-butanol (B103910) was replaced with 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). nih.gov This enhanced stability permitted an increase in the reaction temperature from 50 °C to 75 °C, resulting in a four-fold increase in the reaction rate without compromising yield or selectivity. nih.gov

The properties of the ionic liquid, particularly the nature of the anion, play a crucial role in enzyme performance. Anions that can delocalize their negative charge, such as bis(trifluoromethane)sulfonimide ([Tf2N]−), hexafluorophosphate ([PF6]−), and tetrafluoroborate (B81430) ([BF4]−), are often found to be more stabilizing for enzymes. nih.gov The main role of these advanced ionic liquids in biocatalysis is to replace polar organic solvents which can denature enzymes. nih.gov By using this compound-based ionic liquids, it is possible to dissolve substrates that are poorly soluble in water without deactivating the enzyme. nih.gov

Applications of this compound ionic liquids in biocatalysis can be categorized into three main areas: as cosolvents with water, as a second phase in a water-ionic liquid mixture, and as non-aqueous solvents. nih.gov For instance, the synthesis of the dipeptide aspartame (B1666099) was successfully carried out using thermolysin in a mixture of 95% 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) and 5% water. nih.gov

Table 1: Examples of Enzymes and Reactions in this compound-Containing Systems

| Enzyme | This compound Ionic Liquid | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | [BMIM][PF6] | Resolution of a pharmaceutical intermediate | Increased enzyme stability, allowing for a higher reaction temperature and a four-fold rate increase. | nih.gov |

| Thermolysin | [BMIM][PF6] | Synthesis of aspartame | Successful dipeptide synthesis in a high concentration of ionic liquid. | nih.gov |

| Various Lipases | [BMIM][BF4], [BMIM][PF6] | Enantioselective acylation | Reaction rates and enantioselectivity were comparable to or higher than in conventional organic solvents. | researchgate.net |

Green Synthesis Methodologies Utilizing this compound as Solvents and Catalysts

The principles of green chemistry encourage the use of environmentally benign solvents and catalytic systems to minimize waste and energy consumption. nih.govsemanticscholar.org this compound-based ionic liquids align well with these principles due to their low volatility, which reduces air pollution, and their potential for recyclability. nih.gov

In many instances, this compound derivatives can serve a dual role as both the solvent and the catalyst, simplifying the reaction setup and purification processes. For example, 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) has been shown to act as both a solvent and a catalyst in the cross-benzoin condensation reaction under basic conditions, leading to satisfactory yields of the desired products. tci-thaijo.org This dual functionality streamlines the synthetic process and reduces the need for additional, potentially hazardous, catalysts.

Furthermore, the use of this compound ionic liquids can facilitate the separation of products and the recycling of the reaction medium. nih.gov If the product can be removed by distillation or extraction, the catalyst can remain in the ionic liquid phase, allowing for its reuse in subsequent reactions. This not only improves the economic viability of the process but also minimizes waste generation. nih.gov The fractionation of lignocellulose, a key process in biorefining, is another area where this compound-based ionic liquids are considered promising green solvents. mdpi.com

Mechanisms of Catalytic Activity in this compound Systems

The catalytic activity of this compound systems is a result of complex interactions between the ionic liquid, the catalyst (if separate), and the reactants. The ionic liquid is not always an "innocent" solvent; its constituent ions can actively participate in the catalytic cycle. The cation, this compound, and the associated anion can influence the reaction through various mechanisms.

In some cases, the ionic liquid can stabilize transition states or reactive intermediates, thereby lowering the activation energy of the reaction. The polarity and coordinating ability of the ionic liquid can be tuned by changing the anion, which in turn affects the solvation of the reactants and the catalyst. This can lead to enhanced reaction rates and selectivities compared to conventional organic solvents.

For certain reactions, the this compound cation itself can play a role in the catalytic process. For example, in reactions involving N-heterocyclic carbenes (NHCs), the imidazolium (B1220033) cation can act as a precursor to the catalytically active NHC species. In other instances, the ionic liquid can act as a co-catalyst, working in synergy with a primary catalyst to enhance its activity. The interactions between the ionic liquid and a dissolved metal catalyst can also be crucial, with the ionic liquid potentially acting as a ligand or influencing the electronic properties of the metal center.

Separation and Extraction Processes Employing this compound

The unique solvent properties of this compound ionic liquids make them highly effective in various separation and extraction processes. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their immiscibility with certain solvents, allows for the development of efficient and environmentally friendly separation techniques.

Liquid-Liquid Extraction with this compound Ionic Liquids

Liquid-liquid extraction (LLE) is a widely used separation technique, and this compound-based ionic liquids have emerged as promising "green" alternatives to volatile organic solvents in this process. semanticscholar.orgnih.gov The partitioning of solutes between an aqueous phase and a this compound ionic liquid phase is influenced by factors such as the solute's hydrophobicity and charge state. semanticscholar.org This allows for the selective extraction of target compounds from complex mixtures.

A notable application is in the extractive desulfurization of liquid fuels. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) has been successfully used for the removal of dibenzothiophene (B1670422) from n-dodecane, achieving a removal efficiency of 73.02% under mild conditions. arabjchem.org The ionic liquid could be reused multiple times without a significant loss in activity, highlighting the potential for developing sustainable desulfurization processes. arabjchem.org Similarly, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has been studied for the extractive desulfurization of model liquid fuels. nih.gov

The efficiency of extraction can be tuned by the choice of the anion in the this compound salt. Hydrophobic anions generally lead to water-immiscible ionic liquids, which are ideal for forming biphasic systems with aqueous solutions. scispace.com The extraction of metal ions is another important application. For example, ferric ions have been efficiently extracted from aqueous solutions using 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][NTf2]) in the presence of chelating agents like 8-hydroxyquinoline. mdpi.com

Table 2: Applications of this compound in Liquid-Liquid Extraction

| Application | This compound Ionic Liquid | Target Compound(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Extractive Desulfurization | [BMIM]BF4 | Dibenzothiophene | 73.02% removal from n-dodecane, with the ionic liquid being recyclable. | arabjchem.org |

| Extractive Desulfurization | [BMIM]Cl | Dibenzothiophene in octane | Effective removal of sulfur compounds from model liquid fuel. | nih.gov |

| Metal Ion Extraction | [C4mim][NTf2] | Ferric Ions (Fe(III)) | Complete extraction from aqueous solutions containing complexing agents with 8-hydroxyquinoline. | mdpi.com |

| Separation of Organic Compounds | [BMIM][PF6] | Substituted-benzene derivatives | Partitioning based on solute's charge state and hydrophobicity. | semanticscholar.org |

Gas Separation Applications, including CO2 Capture, with this compound Membranes

The unique properties of 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids (ILs), such as their negligible vapor pressure, high thermal stability, and high solubility for gases like carbon dioxide, make them highly suitable for gas separation applications. A prominent application is in supported ionic liquid membranes (SILMs), where the IL is held within the pores of a polymeric support membrane.

Four different [BMIM]-based SILMs were prepared using polyvinylidene fluoride (B91410) membranes to separate CO2/H2 and CO2/N2 gas mixtures. The gas permeation rate of these SILMs was observed to increase with a rise in temperature from 30 to 50 °C, which is attributed to the accelerated thermal motion of the gas molecules. The concept of facilitated transport can be employed to enhance the performance of these membranes by adding a carrier that reversibly binds to CO2, thereby increasing the membrane's selectivity for CO2 over other gases. asianpubs.org

In a study involving a porous alumina (B75360) membrane saturated with 1-butyl-3-methylimidazolium bis[trifluoromethylsulfonyl] amide, a high CO2:N2 selectivity of 127 was achieved. researchgate.net Furthermore, the incorporation of 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) into a zeolitic imidazolate framework (ZIF-8) has been shown to improve gas separation performance. This composite material exhibited enhanced CO2/CH4 and CO2/N2 selectivities, particularly at low pressures. For instance, at an IL loading of 28 wt%, the CO2/N2 selectivity more than doubled from 6.5 to 13.3 at 0.1 bar. nih.gov

The choice of the anion in the [BMIM]-based IL significantly influences its CO2 capture capabilities. For instance, 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM][OAc]) has been identified as an effective medium for chemical absorption of CO2. rsc.orgnih.govmdpi.com Encapsulating this ionic liquid (ENIL) can overcome the low absorption rate, a common drawback of ILs, by significantly increasing the contact area. nih.govresearchgate.net Modeling studies have shown that a process using [BMIM][OAc] for CO2 capture could reduce energy losses by 16% compared to conventional monoethanolamine processes. rsc.orgmdpi.com

Table 1: Performance of this compound-Based Membranes in Gas Separation

| Ionic Liquid | Membrane Support/Composite | Gas Pair | Selectivity | Reference |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium bis[trifluoromethylsulfonyl] amide | Porous Alumina | CO2/N2 | 127 | researchgate.net |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | ZIF-8 (28 wt% loading) | CO2/N2 | 13.3 (at 0.1 bar) | nih.gov |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | ZIF-8 (28 wt% loading) | CO2/CH4 | 4 (at 0.1 bar) | nih.gov |

Chromatographic Applications of this compound-Based Stationary Phases

This compound-based ionic liquids have been successfully employed as stationary phases in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering unique separation capabilities. Their distinct solvation characteristics provide different retention behaviors and selectivities compared to conventional stationary phases. nih.gov

In gas chromatography, imidazolium-based ILs have been used as stable stationary phases. researchgate.net For instance, two newly synthesized ionic liquids, 1-benzyl-3-methylimidazolium (B1249132) trifluoromethanesulfonate (B1224126) and 1-(4-methoxyphenyl)-3-methylimidazolium trifluoromethanesulfonate, have shown good thermal stability up to 260 °C and exhibit dual-nature selectivity due to their wide range of solvation interactions. nih.gov Chiral ionic liquids based on N,N-dimethylephedrinium have been used as chiral stationary phases in GC to achieve enantioselective retention for various classes of compounds, including chiral alcohols, diols, sulfoxides, and some epoxides. researchgate.net Inverse gas chromatography is a rapid screening technique used to determine the Henry's Law constants of gases in ionic liquids, which helps in evaluating their potential for specific gas separation applications. researchgate.netchemrxiv.org

In the realm of high-performance liquid chromatography, a stationary phase based on n-butylimidazolium bromide has been characterized. Its retention properties in acetonitrile/water mobile phases were found to be similar to those of phenyl phases. rsc.org The addition of this compound-based ILs as mobile phase additives in reversed-phase chromatography can improve peak shapes for basic compounds by interacting with silanol (B1196071) groups on the silica-based stationary phase. researchgate.net The separation of various compounds, including alkaloids, has been achieved using silica-based imidazolium stationary phases with deionized water as the mobile phase. pku.edu.cn

Recovery and Regeneration Strategies for this compound in Separation

The high cost of ionic liquids necessitates their efficient recovery and regeneration for viable industrial applications. elsevierpure.comnih.gov Several strategies have been developed for the recovery of this compound-based ILs after their use in separation processes.

A straightforward and cost-effective method is water-washing, particularly for ILs used in processes like desulfurization. elsevierpure.comnih.gov For example, 1-butyl-3-methylimidazolium methylsulfate (B1228091) ([BMIM]CH3SO4) was fully recovered using a two-step process of water-washing and solvent extraction. However, this method can result in a high water content in the recovered IL, which may alter its properties. elsevierpure.comelectrochemsci.org

Distillation is another common technique, leveraging the negligible vapor pressure of ILs to separate them from volatile components. mdpi.com For water-miscible ILs, a combination of biphasic liquid-liquid extraction and membrane-based separation has been demonstrated for recycling. This process utilizes the pH-dependent partitioning of the IL between an aqueous phase and a hydrophobic IL phase. orgsyn.org

Advanced membrane-based techniques such as ultrafiltration and bipolar membrane electrodialysis (BMED) have been employed for the recovery and regeneration of acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulphate (Bmim[HSO4]) after biomass pretreatment. researchgate.net In this process, ultrafiltration purifies the feed solution for the BMED system, which then separates the cation (Bmim+) and anion (SO42-), allowing for the quantitative resynthesis of the ionic liquid. High recovery ratios of 96.2% for Bmim+ and 96.0% for SO42- have been achieved with this method. researchgate.net

The reusability of the recovered ionic liquid is a critical factor. Studies have shown that spent 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can be reused for up to four cycles for sulfur removal from liquid fuel, albeit with a decrease in efficiency. acs.org Similarly, recovered 1-butyl-3-methylimidazolium thiocyanate (B1210189) showed the highest extraction capability after four cycles of reuse in the extraction of dibenzothiophene from dodecane. nih.gov

Table 2: Recovery Methods for this compound-Based Ionic Liquids

| Recovery Method | Ionic Liquid | Application | Key Findings | Reference |

|---|---|---|---|---|

| Water-washing and Solvent Extraction | 1-butyl-3-methylimidazolium methylsulfate ([BMIM]CH3SO4) | General Separation | 100% recovery, but high residual water content. | elsevierpure.comelectrochemsci.org |

| Ultrafiltration and Bipolar Membrane Electrodialysis (BMED) | 1-butyl-3-methylimidazolium hydrogen sulphate (Bmim[HSO4]) | Biomass Pretreatment | Recovery ratios of 96.2% for Bmim+ and 96.0% for SO42-. | researchgate.net |

| Biphasic Liquid-Liquid Extraction and Membrane Separation | 1-butyl-3-methylimidazolium trifluoromethanesulfonate | General Separation | Recovery rates >80%. | orgsyn.org |

| Direct Reuse (Recycling) | 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Desulfurization | Reusable for up to 4 cycles with decreasing efficiency. | acs.org |

Electrochemical Systems and Devices Utilizing this compound

This compound as Electrolytes in Energy Storage Devices

The favorable properties of this compound-based ionic liquids, such as high ionic conductivity, a wide electrochemical window, and good thermal stability, make them promising electrolytes for energy storage devices like lithium-ion batteries and supercapacitors. asianpubs.orgnih.gov

In lithium-ion batteries, neat this compound ILs often exhibit high viscosity, which can impede ion transport. To overcome this, they are frequently mixed with organic solvents. For instance, a mixture of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) and γ-butyrolactone showed high conductivity and thermal stability. The electrochemical window of this mixed electrolyte was found to be 5.3 V. electrochemsci.org The addition of vinylene carbonate as an additive to such electrolytes can help in the formation of a stable solid electrolyte interphase (SEI) on the electrode, which improves the cycling performance of the battery. asianpubs.orgelectrochemsci.org A Li/LiFePO4 cell using a [BMIM]BF4-based electrolyte with this additive achieved an initial discharge capacity of 144.2 mAh/g. electrochemsci.org

This compound-based ILs are also explored for use in hybrid lithium-ion capacitors (HLICs), which combine the high energy of batteries with the high power of supercapacitors. A novel ionic liquid, 1-butyl-3-methylimidazolium bis(nonafluorobutanesulfonyl imide), was synthesized and used in an electrolyte for an HLIC. The device delivered a maximum specific capacitance of 102.1 F g−1 and a maximum discharge capacity of 128.25 mA h g−1. elsevierpure.com The incorporation of 1-butyl-3-methylimidazolium tetrafluoroborate into a poly(vinylidene fluoride-hexafluoropropylene) polymer host creates an ionic liquid gel polymer electrolyte with a high ionic conductivity of 2.84 × 10−3 S cm−1 and an electrochemical stability window of 4.2 V. mdpi.comnih.gov

Table 3: Electrochemical Properties of this compound-Based Electrolytes

| Ionic Liquid System | Application | Ionic Conductivity (S/cm) | Electrochemical Window (V) | Reference |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) | Li-ion Battery | 3.0 x 10-3 (at 25 °C) | 4.3 | asianpubs.org |

| [BMIM]BF4 / γ-butyrolactone (40/60) with 1M LiBF4 | Li-ion Battery | 1.076 x 10-2 (at 25 °C) | 5.3 | electrochemsci.org |

| 1-butyl-3-methylimidazolium bis(nonafluorobutanesulfonyl imide) based electrolyte | Hybrid Li-ion Capacitor | ~10-3 (at room temp.) | - | elsevierpure.com |

| PVDF-HFP / [BMIM]BF4 (40:60) Gel Polymer Electrolyte | General Electrochemical Device | 2.84 x 10-3 | 4.2 | mdpi.comnih.gov |

Role of this compound in Electroplating and Electrosynthesis

The wide electrochemical potential window of this compound ionic liquids makes them suitable for the electrodeposition of reactive metals that cannot be plated from aqueous solutions. rsc.orgrsc.org Nickel coatings, for example, have been obtained by potentiostatic electrodeposition in 1-butyl-3-methylimidazolium diethylphosphate (B48627) without any additives. Cyclic voltammetry studies revealed that the electrodeposition of nickel in this ionic liquid is an irreversible process, with the diffusion of Ni2+ ions being the rate-determining step. rsc.orgrsc.org The presence of water in the ionic liquid can influence the morphology of the deposited metal, with increasing water content leading to a transition from two-dimensional to three-dimensional growth. rsc.org

In the field of electrosynthesis, this compound-based ILs can serve as both the solvent and the supporting electrolyte. nih.gov They offer a green alternative to traditional volatile organic solvents. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) has been used for the hydration of alkynes. In this system, boron trifluoride (BF3), a catalyst for the reaction, can be electrogenerated from the tetrafluoroborate anion of the ionic liquid. This in-situ generation of the catalyst is a safer alternative to using commercially available BF3 complexes. The electrochemical approach proved to be advantageous for terminal arylalkynes, yielding the desired hydration products preferentially over side products. A key benefit is the demonstrated ability to recycle the ionic liquid for subsequent reactions. nih.gov

Interfacial Electrochemistry of this compound Systems

The performance of electrochemical devices is heavily dependent on the structure of the interface between the electrode and the electrolyte. In this compound-based systems, the arrangement of ions at this interface is complex and influences properties like capacitance. pku.edu.cn

The structure of the electrode/ionic liquid interface has been investigated using electrochemical impedance spectroscopy. For various this compound ILs, the capacitance-potential curve near the potential of zero charge can exhibit one or two peaks, depending on the relative sizes of the cation and anion and whether they specifically adsorb on the electrode. pku.edu.cn Molecular dynamics simulations of the liquid/vacuum interface of ILs like [BMIM][PF6] and [BMIM][BF4] show a structured top monolayer where the butyl side chains of the cation tend to face the vacuum. rsc.org

The surface chemistry of the electrode plays a critical role in the structuring of the ionic liquid at the interface. nih.govacs.org Using atomic force microscopy, it was found that 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) forms a more distinct layering structure on a gold electrode surface functionalized with -COOH groups compared to one functionalized with -NH2 groups. This is attributed to π-π+ stacking interactions between the imidazolium ring and the carboxyl group. This well-defined ion structuring leads to a more sensitive electrochemical response and a faster capacitive process. nih.govacs.org The presence of nanoparticles like nano-Al2O3 can also influence the supramolecular assemblies of the IL at the interface, especially under high pressure, potentially weakening the cation-anion interactions. mdpi.com

Development of Sensors and Electrochemical Probes with this compound

The unique physicochemical properties of this compound-based ionic liquids, such as high ionic conductivity, wide electrochemical windows, and good thermal stability, have positioned them as promising materials in the development of advanced sensors and electrochemical probes. mdpi.comnih.gov Their ability to dissolve a wide range of organic and inorganic compounds also contributes to their utility in creating sensitive and selective sensing platforms. mdpi.com

Research has demonstrated the application of this compound derivatives in various electrochemical sensing systems. For instance, a sensor utilizing graphene modified with 1-butyl-3-methylimidazolium hexafluorophosphate has been developed for the determination of bisphenol A. nih.gov This modified electrode exhibited enhanced electrochemical response compared to unmodified graphene or bare electrodes. nih.gov The sensor demonstrated a low detection limit of 8 nM for bisphenol A, with a linear response range from 20 nM to 2 µM. nih.gov

In another application, 1-butyl-3-methylimidazolium tetrafluoroborate has been employed as a selective sensing material for the non-invasive detection of acetone (B3395972) using a quartz crystal microbalance. mdpi.com The sensor operates on the principle that the absorption of acetone vapor into the ionic liquid film causes a change in the film's viscosity and density, leading to a measurable frequency shift. mdpi.com This sensor showed a linear response to acetone in the concentration range of 7.05 to 750 parts per million by volume (ppmv), with a detection limit of 5.0 ppmv. mdpi.com

Furthermore, this compound acetate has been utilized in an electrochemical sensor for the detection of carbon dioxide. nih.gov The detection mechanism is based on the electrochemical reduction of CO2 within the ionic liquid. nih.gov These examples highlight the versatility of this compound compounds in creating tailored electrochemical sensors for a variety of analytes.

Performance of this compound-Based Electrochemical Sensors

| This compound Compound | Analyte | Sensor Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium hexafluorophosphate | Bisphenol A | Modified Glassy Carbon Electrode | Detection limit of 8 nM; Linear range of 20 nM to 2 µM. | nih.gov |

| 1-butyl-3-methylimidazolium tetrafluoroborate | Acetone | Quartz Crystal Microbalance | Linear range of 7.05 to 750 ppmv; Detection limit of 5.0 ppmv. | mdpi.com |

| 1-butyl-3-methylimidazolium acetate | Carbon Dioxide | Electrochemical Cell | Based on the electrochemical reduction of CO2. | nih.gov |

Biomass Processing and Lignocellulose Dissolution by this compound

N,N'-dialkylimidazolium-based ionic liquids, particularly those containing the 1-butyl-3-methylimidazolium (Bmim) cation, are recognized for their remarkable ability to dissolve lignocellulosic biomass. mdpi.comresearchgate.net This capability stems from the strong hydrogen-bonding basicity of the anions in these ionic liquids, which can effectively disrupt the extensive hydrogen-bond network present in cellulose (B213188) and lignin. researchgate.net

1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) is considered one of the most potent solvents for cellulose, capable of achieving high dissolution rates at temperatures near ambient conditions. researchgate.net The dissolution mechanism primarily involves the interaction between the acetate anion and the hydroxyl groups of cellulose, breaking the inter- and intramolecular hydrogen bonds that give cellulose its rigid structure. nih.gov The role of the this compound cation is also considered significant, though the precise nature of its interaction with cellulose is still a subject of ongoing research. nih.gov

The dissolution of biomass in this compound-based ionic liquids is a critical pretreatment step for the subsequent conversion of lignocellulosic materials into biofuels and other value-added chemicals. mdpi.com After dissolution, the individual components of the biomass, such as cellulose and lignin, can be selectively precipitated and separated. mdpi.com

Dissolution of Biomass using this compound Compounds

| This compound Compound | Biomass Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|